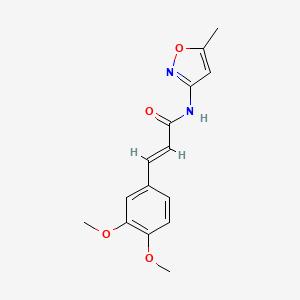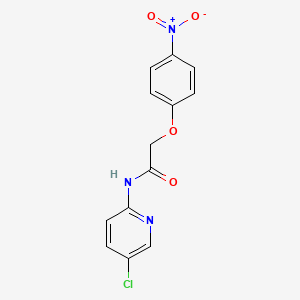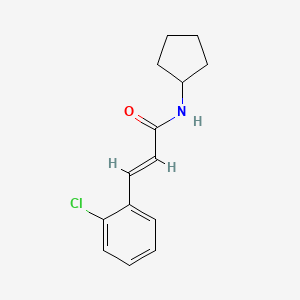
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, also known as DMAPA, is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its ability to act as a reactive intermediate in chemical reactions. DMAPA has been found to have a wide range of potential applications in the fields of biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is not fully understood, but it is believed to act as a reactive intermediate in chemical reactions. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been found to interact with a variety of proteins and enzymes, including those involved in cell signaling, DNA repair, and cell division. These interactions may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the primary advantages of using 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments is its ability to act as a reactive intermediate in chemical reactions. This makes it a useful tool for studying protein function and structure. However, there are also some limitations to using 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments. For example, the compound may be toxic to cells at high concentrations, and its effects may be difficult to interpret in complex biological systems.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide. One area of interest is in the development of new drugs and therapies based on the compound's potential therapeutic effects. Another area of interest is in the development of new methods for synthesizing 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide and related compounds. Finally, further research is needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide and its effects on complex biological systems.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a complex process that involves several steps. One common method for synthesizing 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with acryloyl chloride to form 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential use in scientific research. One of the primary applications of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is in the field of biochemistry, where it has been found to be a useful tool for studying protein function and structure. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has also been studied for its potential use in the development of new drugs and therapies, particularly in the treatment of cancer and other diseases.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-8-14(17-21-10)16-15(18)7-5-11-4-6-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,16,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUJYNOLTWFKPR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5687714.png)
![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)
![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)

![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5687745.png)


![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5687791.png)


![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)